molecular formula C14H13N3O B8683103 3-(1H-Imidazol-1-yl)-1-(1H-indol-3-yl)propan-1-one CAS No. 116176-97-7

3-(1H-Imidazol-1-yl)-1-(1H-indol-3-yl)propan-1-one

Cat. No. B8683103
M. Wt: 239.27 g/mol
InChI Key: NGVLERDZGDBFJX-UHFFFAOYSA-N
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Patent
US04814344

Procedure details

3-(Dimethylamino)-1-(1H-indol-3-yl)-1-propanone was converted to the methiodide (12.75 g) which was then reacted with imidazole (12.75 g) to give the title compound (4.67 g), m.p. 193°-197°; λmax (EtOH) 242.5 nm (ε11,130), λinf 257.5 nm (ε9,120), λmax 299 nm (ε12,420), identical with the material obtained in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methiodide
Quantity
12.75 g
Type
reactant
Reaction Step Two
Quantity
12.75 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][C:5]([C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][CH:8]=1)=[O:6].[NH:17]1C=CN=[CH:18]1>>[N:2]1([CH2:3][CH2:4][C:5]([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH:8]=2)=[O:6])[CH:1]=[CH:18][N:17]=[CH:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCC(=O)C1=CNC2=CC=CC=C12)C
Step Two
Name
methiodide
Quantity
12.75 g
Type
reactant
Smiles
Step Three
Name
Quantity
12.75 g
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCC(=O)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.